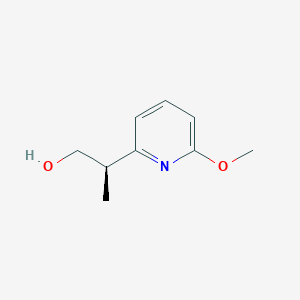![molecular formula C11H11N3O4 B2830745 Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-07-3](/img/structure/B2830745.png)
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound with the molecular formula C11H11N3O4. This compound is characterized by the presence of a nitro group attached to an imidazo[1,2-a]pyridine ring system, which is further connected to an ethyl acetate moiety. It is a significant compound in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate involves the reaction of isothiocyanate propyl ester with 2-aminopyridine to form an intermediate. This intermediate is then esterified with pyruvic anhydride to yield the target compound . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The ethyl acetate moiety can be substituted with other functional groups to create new compounds with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. These interactions may lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups, leading to varied biological activities.
Nitroimidazole derivatives: These compounds also contain a nitro group and are known for their antimicrobial properties.
Pyridine derivatives: These compounds have a pyridine ring and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
IUPAC Name |
ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)5-8-6-13-7-9(14(16)17)3-4-10(13)12-8/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORAQSGGRFQACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2830663.png)
![1,4-Bis[(3-Iodophenyl)carbonyl]piperazine](/img/structure/B2830664.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate](/img/structure/B2830669.png)
![{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol](/img/structure/B2830670.png)


![9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2830677.png)





